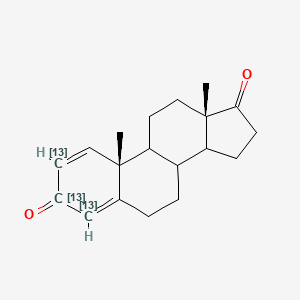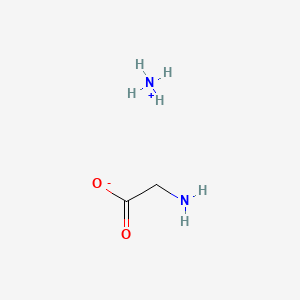
Ammonium glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium glycinate, also known as glycine, ammonium salt, is a chemical compound with the molecular formula C₂H₈N₂O₂. It is a derivative of glycine, the simplest amino acid, and is formed by the combination of glycine and ammonium ions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium glycinate can be synthesized through the reaction of glycine with ammonium hydroxide. The reaction typically occurs under mild conditions, with the glycine dissolving in water and then reacting with ammonium hydroxide to form this compound. The reaction can be represented as follows:
NH₄OH+NH₂CH₂COOH→NH₄NH₂CH₂COO+H₂O
Industrial Production Methods
In industrial settings, this compound is produced by neutralizing glycine with ammonium hydroxide. The process involves the careful control of pH and temperature to ensure the complete reaction of glycine with ammonium hydroxide. The resulting solution is then concentrated and crystallized to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium glycinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce glycine and other by-products.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various metal salts can be used for substitution reactions.
Major Products Formed
Oxidation: Glycine and ammonia.
Reduction: Amine derivatives.
Substitution: Metal glycinate complexes.
Aplicaciones Científicas De Investigación
Ammonium glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: In biological research, this compound is used in buffer solutions and as a nutrient supplement in cell culture media.
Industry: this compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium glycinate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of glycine, which is an important neurotransmitter and a building block for proteins. The ammonium ion can participate in nitrogen metabolism and influence cellular processes.
Comparación Con Compuestos Similares
Ammonium glycinate can be compared with other similar compounds, such as:
Magnesium glycinate: A magnesium salt of glycine, used as a dietary supplement.
Calcium glycinate: A calcium salt of glycine, also used as a dietary supplement.
Sodium glycinate: A sodium salt of glycine, used in various industrial applications.
Uniqueness
This compound is unique due to its dual role as a source of both glycine and ammonium ions. This makes it valuable in applications where both components are needed, such as in certain biochemical and industrial processes.
Propiedades
Número CAS |
29728-27-6 |
|---|---|
Fórmula molecular |
C2H5NO2.H3N C2H8N2O2 |
Peso molecular |
92.10 g/mol |
Nombre IUPAC |
azanium;2-aminoacetate |
InChI |
InChI=1S/C2H5NO2.H3N/c3-1-2(4)5;/h1,3H2,(H,4,5);1H3 |
Clave InChI |
FDIWRLNJDKKDHB-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)[O-])N.[NH4+] |
Números CAS relacionados |
56-40-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


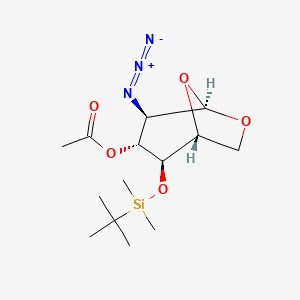
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)
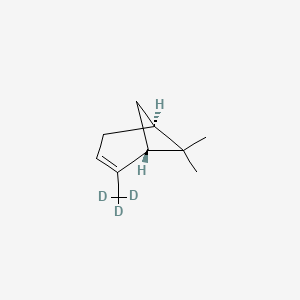
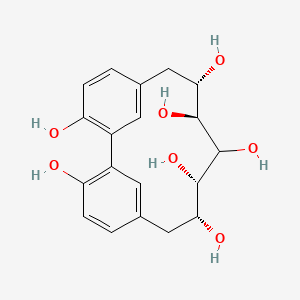

![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13431752.png)
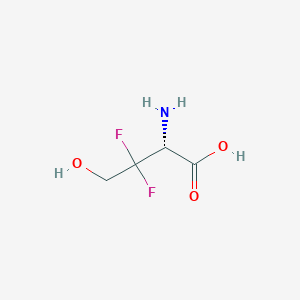
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)

